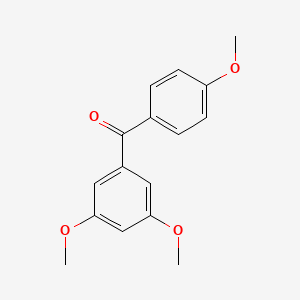
3,4',5-三甲氧基二苯甲酮
概述
描述
3,4',5-三甲氧基苯甲酮: 是一种合成的有机化合物,以其强大的酚类抗氧化剂特性而闻名。 它是三甲氧基白藜芦醇的类似物,已被证明可以抑制多种人类肿瘤细胞系的生长 。 该化合物以其苯甲酮结构上连接的三个甲氧基基团为特征,与天然对应物白藜芦醇相比,其生物活性增强了 .
科学研究应用
作用机制
3,4',5-三甲氧基苯甲酮主要通过抑制微管蛋白的组装来发挥其作用,而微管蛋白的组装对于细胞分裂至关重要。 这种抑制会导致细胞周期在 G2/M 期停滞,阻止癌细胞增殖 。 该化合物靶向细胞内的微管网络,破坏其功能并导致细胞死亡 .
生化分析
Biochemical Properties
3,4’,5-Trismethoxybenzophenone plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is a potent phenolic antioxidant that inhibits the growth of a variety of human tumor cell lines . The compound interacts with tubulin, a protein that is essential for cell division, and inhibits its assembly with an IC50 value of 2.6 µM . This inhibition disrupts the microtubule network within cells, leading to cell cycle arrest and apoptosis.
Cellular Effects
3,4’,5-Trismethoxybenzophenone has profound effects on various types of cells and cellular processes. It has been shown to inhibit the growth of human hepatocarcinoma cells by inducing cell-cycle arrest at the G2/M phase . This compound also represses the migration of cancer cells and inhibits the formation of 3D spheroids, which are crucial for tumor growth and metastasis . Additionally, 3,4’,5-Trismethoxybenzophenone enhances cell growth inhibition when the phenolic hydroxyl groups of resveratrol are converted to methyl ethers .
Molecular Mechanism
The molecular mechanism of 3,4’,5-Trismethoxybenzophenone involves its interaction with tubulin, leading to the inhibition of tubulin assembly . This interaction disrupts the microtubule network, causing cell cycle arrest at the G2/M phase and subsequent apoptosis . The compound also affects gene expression by modulating the activity of various transcription factors and signaling pathways involved in cell proliferation and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4’,5-Trismethoxybenzophenone have been observed to change over time. The compound exhibits a dose and time-dependent growth inhibition in liver cancer cells, with significant effects observed at 5 μM . The stability and degradation of 3,4’,5-Trismethoxybenzophenone in vitro and in vivo are crucial for its long-term effects on cellular function. Studies have shown that the compound remains stable under laboratory conditions, maintaining its biological activity over extended periods .
Dosage Effects in Animal Models
The effects of 3,4’,5-Trismethoxybenzophenone vary with different dosages in animal models. At lower doses, the compound exhibits potent antiproliferative effects without significant toxicity . At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions. The threshold effects observed in these studies highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
3,4’,5-Trismethoxybenzophenone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound undergoes metabolic transformations that enhance its biological effects, including the inhibition of tubulin assembly and modulation of gene expression . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of 3,4’,5-Trismethoxybenzophenone within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently transported across cell membranes and accumulates in target tissues, where it exerts its biological effects . The localization and accumulation of 3,4’,5-Trismethoxybenzophenone are essential for its therapeutic efficacy and minimizing off-target effects.
Subcellular Localization
3,4’,5-Trismethoxybenzophenone is localized within specific subcellular compartments, where it interacts with target biomolecules and exerts its biological effects. The compound is primarily localized in the cytoplasm, where it disrupts the microtubule network and induces cell cycle arrest . The subcellular localization of 3,4’,5-Trismethoxybenzophenone is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles.
准备方法
合成路线和反应条件: 3,4',5-三甲氧基苯甲酮的合成通常涉及在碱(如吡啶或三乙胺)存在下,3,4,5-三甲氧基苯甲酰氯与4-甲氧基苯的反应。 反应在回流条件下进行,以确保反应物完全转化为所需的产物 .
工业生产方法: 在工业环境中,3,4',5-三甲氧基苯甲酮的生产可以通过使用连续流动反应器来扩大规模。 这种方法允许更好地控制反应条件,例如温度和压力,从而导致最终产物的产率和纯度更高 .
化学反应分析
反应类型:
氧化: 3,4',5-三甲氧基苯甲酮可以发生氧化反应形成醌类。
还原: 该化合物可以还原形成相应的醇类。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用诸如氢化铝锂或硼氢化钠之类的还原剂。
主要产物:
氧化: 醌类
还原: 醇类
取代: 各种取代的苯甲酮
相似化合物的比较
类似化合物:
白藜芦醇: 具有抗氧化特性的天然多酚类化合物。
3,5,2',4'-四甲氧基-反式-二苯乙烯: 白藜芦醇类似物,具有增强的抗增殖活性.
独特性: 3,4',5-三甲氧基苯甲酮的独特之处在于其比白藜芦醇的效力更高。 甲氧基基团的存在增强了其抑制细胞生长和诱导癌细胞凋亡的能力 。 此外,其合成可及性和稳定性使其成为研究和工业应用中宝贵的化合物 .
属性
IUPAC Name |
(3,5-dimethoxyphenyl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-13-6-4-11(5-7-13)16(17)12-8-14(19-2)10-15(9-12)20-3/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICXUWQPVOZNHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640559 | |
| Record name | (3,5-Dimethoxyphenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94709-12-3 | |
| Record name | (3,5-Dimethoxyphenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
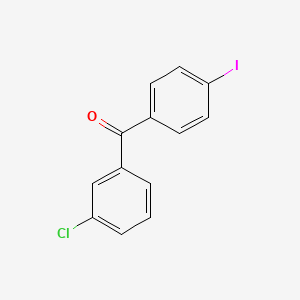
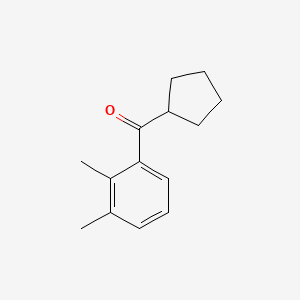
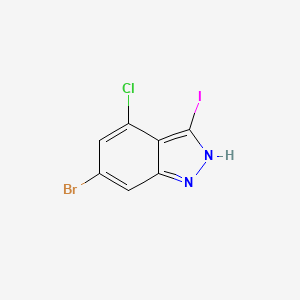
![4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-amine](/img/structure/B1604269.png)


![Dicyclohexyl-{2-sulfo-9-[3-(4-sulfo-phenyl)propyl]-9-fluorenyl}phosphonium-hydrogensulfate](/img/structure/B1604275.png)
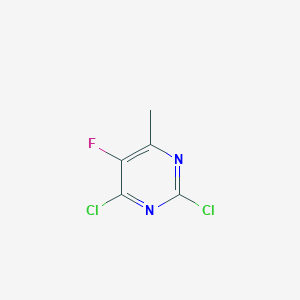
![N-[(1-Ethylpyrrolidin-3-YL)methyl]ethanamine](/img/structure/B1604277.png)
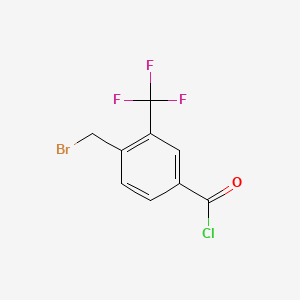
![1-(9H-carbazol-4-yloxy)-3-[[1,1,2,2-tetradeuterio-2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol](/img/structure/B1604280.png)
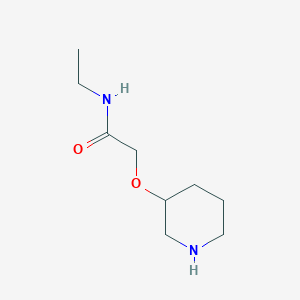
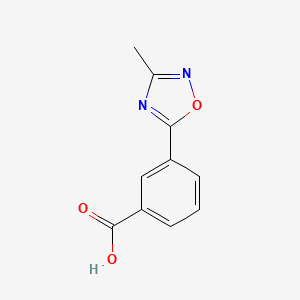
![4,4,5,5-Tetramethyl-2-[2-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1604286.png)
